![molecular formula C20H20N6O3 B2801964 5-cyclopropyl-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide CAS No. 1207008-27-2](/img/structure/B2801964.png)
5-cyclopropyl-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H20N6O3 and its molecular weight is 392.419. The purity is usually 95%.
BenchChem offers high-quality 5-cyclopropyl-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Isoxazolines and Isoxazoles Synthesis
Rahmouni et al. (2014) explored the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. This research provides insights into the creation of new compounds with potential application in various fields including pharmaceuticals and agrochemicals. The synthesized compounds were characterized using several techniques, including 1H NMR, 13C NMR, IR, and HRMS, indicating the potential for diverse scientific applications. This study contributes to the broader understanding of cycloaddition reactions in organic chemistry, which could be relevant to the synthesis of compounds similar to "5-cyclopropyl-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide" (Rahmouni et al., 2014).
Antimicrobial and Antifungal Activities
Studies on the antimicrobial and antifungal activities of pyrazole derivatives, such as those conducted by Vicentini et al. (2007), demonstrate the potential biomedical applications of compounds within this chemical class. These investigations aim to identify new therapeutic agents against various pathogens. Although the study did not directly mention "5-cyclopropyl-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide", it highlights the relevance of pyrazole-based compounds in developing new antimicrobial and antifungal therapies (Vicentini et al., 2007).
Enzyme Inhibition Studies
Lukić et al. (2017) synthesized novel pyrazolopyrimidine derivatives and tested their inhibition of cathepsins B and K. This study suggests the potential of such compounds in the treatment of diseases where these enzymes play a critical role. The research methodologies and findings could be relevant to the study of "5-cyclopropyl-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide" in similar contexts (Lukić et al., 2017).
Insecticidal and Antibacterial Potential
The work by Deohate and Palaspagar (2020) on the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential points towards the agricultural applications of such compounds. This research may provide a foundation for developing new pesticides or antimicrobial agents, potentially including those related to "5-cyclopropyl-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide" (Deohate & Palaspagar, 2020).
Mechanism of Action
Target of Action
The primary target of this compound is 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) . HPPD is an important enzyme involved in the biosynthesis of carotenoids, which are essential for plant growth and development .
Mode of Action
The compound acts as an inhibitor of HPPD . It binds to the active sites of HPPD, forming interactions with key residues . The 1,3-diketone moiety of the compound forms a bidentate interaction with FeII, and the benzene ring forms π-π interactions with Phe 360 and Phe 403 . This binding inhibits the normal function of HPPD, leading to changes in the biosynthesis of carotenoids .
Biochemical Pathways
The inhibition of HPPD affects the biosynthesis of carotenoids . Carotenoids are important pigments that protect plants from harmful effects of light and also participate in photosynthesis. Therefore, the inhibition of HPPD leads to a decrease in carotenoid levels, which can cause bleaching symptoms in plants .
Pharmacokinetics
The compound is a prodrug, which means it is converted into its active form, diketonitrile (DKN), in the plant and soil . The conversion to DKN is crucial for the compound’s bioavailability and efficacy.
Result of Action
The result of the compound’s action is the inhibition of carotenoid biosynthesis, leading to bleaching symptoms in plants . This makes the compound effective as a herbicide, as it can inhibit the growth of both monocotyledon and dicotyledon weeds .
properties
IUPAC Name |
5-cyclopropyl-N-[5-cyclopropyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c27-18-12-2-1-3-13(12)21-20(23-18)26-17(9-14(24-26)10-4-5-10)22-19(28)15-8-16(29-25-15)11-6-7-11/h8-11H,1-7H2,(H,22,28)(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSNFJGLBVKZPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)N3C(=CC(=N3)C4CC4)NC(=O)C5=NOC(=C5)C6CC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide |
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